N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its unique structure, which includes a benzodioxine ring and a nitrophenyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Various nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring and nitrophenyl group, which confer specific chemical properties and potential biological activities not found in other similar compounds .
Properties
Molecular Formula |
C16H13N3O6 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H13N3O6/c20-13-7-10(1-3-12(13)19(22)23)9-17-18-16(21)11-2-4-14-15(8-11)25-6-5-24-14/h1-4,7-9,20H,5-6H2,(H,18,21)/b17-9+ |
InChI Key |
DQIBZFXQCTVHGX-RQZCQDPDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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